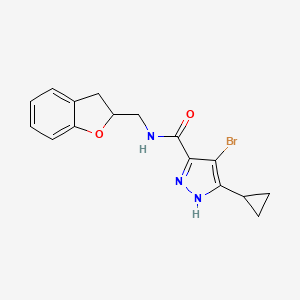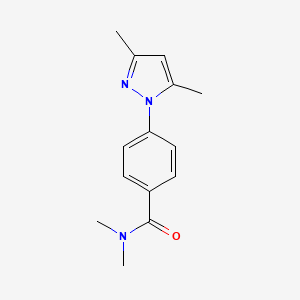![molecular formula C17H20N2O5S B7535169 N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide, also known as MPT0B392, is a novel compound that has been attracting attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide involves the inhibition of various signaling pathways, including PI3K/Akt, NF-κB, and MAPK pathways. By inhibiting these pathways, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide can induce cell cycle arrest, apoptosis, and reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide can inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC. In vivo studies have shown that N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide can reduce tumor growth, inflammation, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity. However, its low solubility and stability can limit its use in certain experiments. Additionally, the lack of in vivo toxicity data can be a limitation for its use in animal studies.
Orientations Futures
There are several future directions for the research of N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide. One potential direction is to study its efficacy in combination with other anticancer drugs. Another direction is to investigate its potential as a neuroprotective agent in neurodegenerative disorders. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics in vivo.
Conclusion:
In conclusion, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide is a novel compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various signaling pathways, and it has several biochemical and physiological effects. While it has advantages for lab experiments, its limitations and future directions need to be further investigated.
Méthodes De Synthèse
The synthesis of N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide involves a series of chemical reactions starting from 2-methoxyphenol, which is converted to 2-(2-methoxyphenoxy)ethylamine. This intermediate compound is then reacted with chlorosulfonic acid to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with acetic anhydride to produce N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide.
Applications De Recherche Scientifique
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorders, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13(20)19-14-7-9-15(10-8-14)25(21,22)18-11-12-24-17-6-4-3-5-16(17)23-2/h3-10,18H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYYJNOOFLDNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide](/img/structure/B7535103.png)
![N,N-dimethyl-2-[4-(2-propoxyacetyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7535118.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7535124.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)
![1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7535161.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)